molecular formula C43H64FN11O11S2 B14645688 Oxytocin, desamino-(4-fluoro-phe)(2)- CAS No. 52574-21-7

Oxytocin, desamino-(4-fluoro-phe)(2)-

Cat. No.: B14645688
CAS No.: 52574-21-7
M. Wt: 994.2 g/mol
InChI Key: POLOFNOUBKPDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxytocin, desamino-(4-fluoro-phe)(2)-: is a synthetic analog of the naturally occurring hormone oxytocin. This compound is characterized by the substitution of the second amino acid in the oxytocin sequence with 4-fluoro-phenylalanine and the removal of the amino group from the first amino acid. These modifications enhance the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, desamino-(4-fluoro-phe)(2)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The incorporation of 4-fluoro-phenylalanine and the removal of the amino group are achieved through specific chemical reactions during the synthesis process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and high-purity reagents ensures the efficient and consistent production of oxytocin, desamino-(4-fluoro-phe)(2)-. The final product undergoes rigorous purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Oxytocin, desamino-(4-fluoro-phe)(2)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Oxytocin, desamino-(4-fluoro-phe)(2)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed in the central nervous system and peripheral tissues. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways such as phospholipase C and the mobilization of intracellular calcium. These pathways ultimately influence neuronal activity and neurotransmitter release, affecting various physiological and behavioral responses .

Comparison with Similar Compounds

Uniqueness: Oxytocin, desamino-(4-fluoro-phe)(2)- is unique due to the combined modifications of desamination and fluorine substitution, which confer enhanced stability and resistance to enzymatic degradation. These properties make it particularly valuable for long-term studies and therapeutic applications .

Properties

CAS No.

52574-21-7

Molecular Formula

C43H64FN11O11S2

Molecular Weight

994.2 g/mol

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-fluorophenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H64FN11O11S2/c1-5-23(4)36-42(65)50-26(12-13-32(45)56)38(61)51-29(19-33(46)57)39(62)53-30(21-68-67-16-14-35(59)49-28(40(63)54-36)18-24-8-10-25(44)11-9-24)43(66)55-15-6-7-31(55)41(64)52-27(17-22(2)3)37(60)48-20-34(47)58/h8-11,22-23,26-31,36H,5-7,12-21H2,1-4H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,65)(H,51,61)(H,52,64)(H,53,62)(H,54,63)

InChI Key

POLOFNOUBKPDFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)F)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.